N'-[(2-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
Description
N'-[(2-Methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a structurally complex molecule featuring:
- Two thiophene rings: One as a substituent and another as part of a sulfonyl group.
- Ethanediamide backbone: A central oxalamide linker (N-C(=O)-C(=O)-N) that connects two aromatic moieties.
- 2-Methoxybenzyl group: A methoxy-substituted benzyl group attached to one nitrogen of the ethanediamide.
Such multi-step syntheses are common in sulfonamide and acetamide chemistry .
Pharmacologically, thiophene derivatives are known for antimycobacterial, anti-inflammatory, and enzyme-inhibitory activities . The sulfonyl group may improve solubility and binding affinity to biological targets, while the methoxybenzyl group could modulate lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S3/c1-27-15-7-3-2-6-14(15)12-21-19(23)20(24)22-13-17(16-8-4-10-28-16)30(25,26)18-9-5-11-29-18/h2-11,17H,12-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFXLFNPUOTEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzylamine with 2-(thiophen-2-yl)ethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[(2-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N’-[(2-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with the following analogues (Table 1):
Key Structural Differences :
- Sulfonyl vs. Sulfonamide : The thiophene-2-sulfonyl group differs from sulfonamides in , which may alter electronic properties and target selectivity.
- Aromatic Substituents : The 2-methoxybenzyl group is unique compared to chlorophenyl or bromophenyl groups in analogues, influencing steric and electronic profiles.
Pharmacological and Physicochemical Properties
- Antimycobacterial Potential: Thiophene-containing acetamides in exhibit antimycobacterial activity, suggesting the target compound may share similar applications.
- Enzyme Inhibition : The sulfonyl group and ethanediamide backbone could enable dual inhibition of enzymes like 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), as seen in .
- Solubility and Bioavailability: The sulfonyl group likely improves aqueous solubility compared to non-sulfonylated analogues (e.g., ), while the methoxybenzyl group may enhance membrane permeability.
Biological Activity
N'-[(2-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a methoxyphenyl group and thiophene derivatives, which are known for their diverse biological activities. The chemical formula is , with a molecular weight of approximately 386.5 g/mol.
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₂₀N₂O₂S₃ |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its structural components, particularly the thiophene rings, which have been shown to interact with various biological targets. Thiophenes are known for their ability to modulate enzyme activity and influence cellular pathways.
- Enzyme Inhibition : Thiophene derivatives often act as inhibitors of specific enzymes, which can lead to altered metabolic processes in cells.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially affecting neurological functions and providing therapeutic effects in conditions like anxiety or depression.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit several pharmacological effects:
- Antimicrobial Activity : Thiophene derivatives have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi .
- Antioxidant Properties : The presence of thiophene rings contributes to the antioxidant capacity of the compound, which can mitigate oxidative stress in biological systems .
- Anti-inflammatory Effects : Studies suggest that thiophene-based compounds can reduce inflammation by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have explored the biological activities of thiophene derivatives, providing insights into the potential applications of this compound.
-
Study on Antimicrobial Activity :
- A study conducted on various thiophene derivatives revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 32 µg/mL for some derivatives .
- In vitro Anti-inflammatory Study :
- Neuropharmacological Assessment :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
